Tris(2-methylphenyl)arsane

Catalysis Cross-Coupling Heck Reaction

As a sterically demanding triarylarsine ligand with ortho-methyl substitution, Tris(2-methylphenyl)arsane modulates catalytic activity in Pd-catalyzed Heck olefination and uniquely yields hydrated arsinimine derivatives. Its distinct π-acceptor character (ν(CO) = 2071.9 cm⁻¹) makes it a non-interchangeable reference standard for ligand QSAR. Ideal for coordination chemistry and mechanistic studies. Source high-purity material for reproducible results.

Molecular Formula C21H21As
Molecular Weight 348.3 g/mol
CAS No. 2417-85-8
Cat. No. B15490734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(2-methylphenyl)arsane
CAS2417-85-8
Molecular FormulaC21H21As
Molecular Weight348.3 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1[As](C2=CC=CC=C2C)C3=CC=CC=C3C
InChIInChI=1S/C21H21As/c1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3/h4-15H,1-3H3
InChIKeyGSKQOIMBNHGVCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(2-methylphenyl)arsane (CAS 2417-85-8): Molecular Properties and Procurement Considerations for Organoarsenic Research


Tris(2-methylphenyl)arsane, also known as tri-o-tolylarsine, is a triarylarsine compound with the molecular formula C21H21As and a molecular weight of 348.3 g/mol [1]. As a tertiary arsine, it features three ortho-methyl-substituted phenyl groups bonded to a central arsenic(III) atom [1]. The compound exists as colorless needle-like crystals with a reported melting point of 98 °C (after recrystallization from ethanol) [2]. Triarylarsines are recognized as valuable ligands in transition-metal catalysis and serve as precursors for arsenic ylides in Wittig-type chemistry [3].

Why Tris(2-methylphenyl)arsane Cannot Be Replaced by Generic Arylarsines or Phosphine Analogs


Triarylarsines are not interchangeable ligands; their steric and electronic properties are exquisitely sensitive to substitution pattern and central atom identity. The ortho-methyl substituents in tris(2-methylphenyl)arsane create a sterically demanding environment around the arsenic center that profoundly influences metal coordination geometry and catalytic activity [1]. Substitution of the ortho-methyl with an ortho-isopropyl group or introduction of a para-methoxy substituent alters catalytic performance in predictable but non-linear ways [1]. Furthermore, arsine ligands exhibit poorer σ-donor and better π-acceptor character compared to their phosphine analogs, leading to contrasting stereoelectronic effects on transition-metal complexes [2]. These differences translate directly into measurable variations in reaction rates, turnover numbers, and substrate scope, rendering generic substitution scientifically invalid.

Tris(2-methylphenyl)arsane: Quantitative Differentiation Evidence for Scientific Selection


Heck Reaction Catalytic Activity: Tri-o-tolylarsine vs. Tri-o-tolylphosphine

In the palladium-catalyzed Heck reaction of 4-bromoacetophenone with n-butyl acrylate, the pre-formed catalyst derived from tris(2-methylphenyl)arsane (ligand 2a) gave 34% conversion after 16 hours at 100 °C, whereas the directly analogous phosphine ligand (tri-o-tolylphosphine, ligand 1a) gave 67% conversion under identical conditions [1]. However, this order reverses for chloroarene substrates: in the reaction of 4-chlorobenzophenone with n-butyl acrylate, the phosphine system 1a gave 68% conversion while the arsine system 2a gave only 4% conversion (both at 0.1 mol% Pd, 21 h, 140 °C) [2]. This substrate-dependent inversion demonstrates that arsine ligands are not simply inferior phosphine mimics but possess distinct catalytic profiles that may be advantageous for specific electrophile classes [3].

Catalysis Cross-Coupling Heck Reaction

Electronic Parameter Differentiation: Tri-o-tolylarsine vs. Tri-o-tolylphosphine

The Tolman electronic parameter (ν(CO) A1 stretching frequency of [NiL(CO)3] complexes) provides a direct quantitative measure of ligand donor/acceptor properties. Tris(2-methylphenyl)arsane (ligand 2a) exhibits a ν(CO) value of 2071.9 cm⁻¹, which is significantly higher than that of its phosphine analog tri-o-tolylphosphine (ligand 1a) at 2066.4 cm⁻¹ [1]. A higher ν(CO) frequency indicates that the arsine ligand is a poorer σ-donor and/or better π-acceptor than the corresponding phosphine [2]. This electronic distinction is consistent across the entire series of triaryl ligands studied, with arsines consistently showing ν(CO) values 4-7 cm⁻¹ higher than their phosphine counterparts [3].

Ligand Design Electronic Effects Spectroscopy

Melting Point Differentiation: Ortho vs. Meta vs. Para Tolyl Isomers

The substitution pattern on the aryl ring directly influences the solid-state packing and physical properties of triarylarsines. Tris(2-methylphenyl)arsane (tri-o-tolylarsine) exhibits a melting point of 98 °C as colorless needle-like crystals [1]. In contrast, the meta-isomer (tri-m-tolylarsine) melts at 96 °C (colorless plate crystals), and the para-isomer (tri-p-tolylarsine) melts at a significantly higher temperature of 146 °C (colorless crystals) [2]. This 50 °C difference between ortho and para isomers reflects the steric hindrance imposed by ortho-methyl groups, which disrupts efficient crystal packing compared to the more symmetrical para-substituted analog [3].

Physical Properties Crystallinity Isomer Purity

Air Stability Differentiation: Triarylarsines vs. Trialkylarsines

Triarylarsines, including tris(2-methylphenyl)arsane, are classified as less reactive toward atmospheric oxygen compared to trialkylarsines [1]. Trialkylarsines are described as being readily oxidized by atmospheric oxygen with As–C cleavage, and trimethylarsine is noted as spontaneously flammable in air [2]. In contrast, triaryl derivatives are reported to be less reactive; triphenylarsine, a close analog, is explicitly described as air-stable, although triarylarsines can still undergo oxidation to mixtures including arsinic acids [3]. This class-level distinction implies that tris(2-methylphenyl)arsane can be handled under standard laboratory atmospheres without the extreme precautions required for trialkylarsines.

Stability Handling Storage

Crystallinity and Solid-State Handling Advantage

Tris(2-methylphenyl)arsane is obtained as colorless needle-like crystals with a well-defined melting point of 98 °C [1]. In contrast, tri-o-tolylphosphine (the phosphine analog) is typically supplied as a crystalline powder with a melting point of 125-128 °C [2], but phosphines in general are more prone to air oxidation and can form sticky or deliquescent materials upon degradation [3]. The crystalline nature of tris(2-methylphenyl)arsane facilitates accurate weighing and dispensing in air, whereas many phosphine ligands require handling under inert atmosphere to prevent oxidation and hydration [3].

Physical Form Weighing Accuracy Stability

Tris(2-methylphenyl)arsane: Validated Application Scenarios Based on Quantitative Evidence


Palladium-Catalyzed Heck Reaction of Bromoarenes with Acrylates

Use tris(2-methylphenyl)arsane as a supporting ligand for palladium-catalyzed Heck olefination of bromoarenes. Under conditions of 0.5 mol% Pd, Na2CO3 in DMA at 100 °C, the arsine ligand provides 34% conversion after 16 hours [1]. While less active than the corresponding phosphine under these exact conditions, this moderated activity may be advantageous for substrates prone to over-reaction or where selectivity over competing pathways is required. Researchers seeking to exploit the distinct electronic properties of arsine ligands (ν(CO) = 2071.9 cm⁻¹) for mechanistic studies or to achieve different product distributions should select this compound [2].

Synthesis of Arsinimine Derivatives via Condensation Reactions

Tris(2-methylphenyl)arsane can be condensed with N1-potassiochloro-N4-acetylsulfanilamide to yield the corresponding hydrated arsinimine [1]. This reactivity is distinct from tri-p-tolylarsine, which yields the unhydrated arsinimine under identical conditions [2]. The ortho-methyl substitution pattern influences the hydration state of the product, making this arsine the appropriate choice when hydrated arsinimine derivatives are targeted for further synthetic elaboration or biological evaluation.

Model Compound for Steric and Electronic Ligand Parameterization Studies

As part of a systematic ligand library, tris(2-methylphenyl)arsane serves as a benchmark for quantifying the effect of ortho-substitution on ligand properties. Its Tolman electronic parameter (2071.9 cm⁻¹) [1] and melting point (98 °C) [2] provide reference data points for developing quantitative structure-activity relationships (QSAR) in catalysis. Researchers building ligand parameter databases or conducting high-throughput catalyst screening should include this compound as the ortho-methyl arsine reference.

Crystallization and Solid-State Characterization Studies

The well-defined crystalline habit (colorless needles, mp 98 °C) of tris(2-methylphenyl)arsane [1] makes it suitable for single-crystal X-ray diffraction studies of its metal complexes. The compound's air-stability (class-level) allows for bench-top preparation of crystallization experiments without the need for rigorous inert atmosphere techniques [2]. This simplifies the workflow for structural chemists investigating coordination geometries of arsine-metal complexes.

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